

Application Note: Quantitative Analysis of N-Nonanoylglycine in Human Serum

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-Nonanoylglycine-d2

Cat. No.: S12834720

Get Quote

1. Introduction N-Nonanoylglycine is a medium-chain acyl-glycine conjugate. Acyl-glycines are important biomarkers for inborn errors of metabolism, particularly in peroxisomal disorders and mitochondrial fatty acid β -oxidation defects. This document details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification. The method can be directly adapted for the deuterated internal standard **N-Nonanoylglycine-d2**.

2. Experimental Protocol

2.1. Materials and Reagents

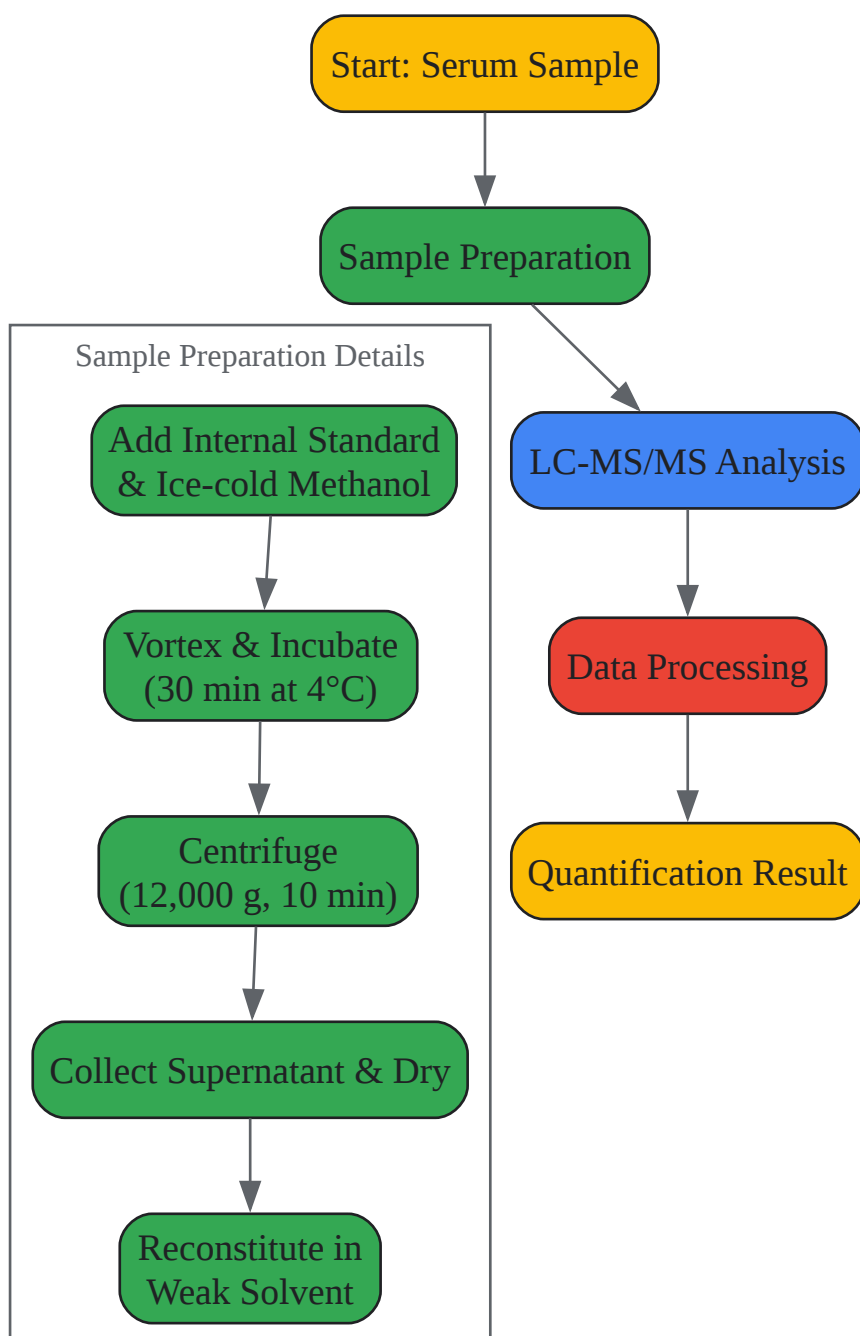
- **LC-MS/MS System:** Ultra-performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer.
- **Chromatography Column:** Reversed-phase column, e.g., ACQUITY UPLC HSS T3 (1.8 μ m, 2.1 \times 100 mm) or equivalent [1].
- **Mobile Phase A:** Water with 0.1% (v/v) formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% (v/v) formic acid.
- **Solvents:** LC-MS grade water, methanol, and acetonitrile.
- **Internal Standard:** **N-Nonanoylglycine-d2** (if available, or a structurally similar deuterated acyl-glycine).

2.2. Sample Preparation

- **Thaw and Centrifuge:** Thaw frozen serum samples on ice and centrifuge at 10,000 \times g for 5 minutes.

- **Protein Precipitation:** Add 200 μL of ice-cold methanol containing the internal standard (**N-Nonanoylglycine-d2**) to 50 μL of serum [1].
- **Vortex and Incubate:** Vortex the mixture vigorously for 30 seconds and incubate for 30 minutes at 4°C with continuous shaking (e.g., 1500 rpm) to ensure complete protein precipitation and metabolite extraction.
- **Centrifuge:** Centrifuge at 12,000 \times g for 10 minutes at 4°C to pellet the proteins.
- **Collect Supernatant:** Transfer the clear supernatant to a new vial and dry it under a gentle stream of nitrogen or using a SpeedVac concentrator.
- **Reconstitute:** Reconstitute the dried metabolite extract in 100 μL of a 1% acetonitrile in water solution. Vortex thoroughly and transfer to an LC-MS vial for analysis.

The complete analytical workflow is summarized in the following diagram:



[Click to download full resolution via product page](#)

2.3. Instrumental Configuration

- **LC System:** Ultra-performance Liquid Chromatography (UPLC) system (e.g., Agilent 1290 II) [1].
- **MS System:** Quadrupole-Time of Flight (Q-TOF) or Triple Quadrupole MS (e.g., 5600 Triple TOF Plus) [1]. For highest sensitivity, a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode is preferred.

2.4. Chromatographic Conditions The table below summarizes the key parameters for the LC method.

Parameter	Specification	Rationale & Context
Column	Reversed-phase (e.g., C18), 1.8 μm , 2.1 \times 100 mm [1]	Standard for separating small, semi-polar molecules.

| **Mobile Phase** | **A:** Water/0.1% Formic Acid **B:** Acetonitrile/0.1% Formic Acid | Formic acid enhances ionization in positive ESI mode. | | **Gradient Program** | **0 min:** 5% B **2 min:** 5% B **10 min:** 95% B **12 min:** 95% B **12.1 min:** 5% B **15 min:** 5% B | A shallow gradient improves separation of complex biological samples. | | **Flow Rate** | 0.3 - 0.4 mL/min | Standard for UPLC systems; balances speed and resolution. | | **Column Temperature** | 40 $^{\circ}\text{C}$ | Improves chromatographic reproducibility and efficiency. | | **Injection Volume** | 2 - 5 μL | Suitable for high-sensitivity detection with minimal matrix effects. |

2.5. Mass Spectrometric Conditions

- **Ionization Mode:** Electrospray Ionization (ESI), positive mode.
- **Ion Source Parameters:** (Requires optimization)
 - Ion Source Temperature: 500 $^{\circ}\text{C}$
 - Ion Spray Voltage: 5500 V
 - Curtain Gas: 25-35 psi
- **Data Acquisition:** Multiple Reaction Monitoring (MRM). The proposed transitions to be optimized are:
 - **Analyte (N-Nonanoylglycine):** Precursor ion \rightarrow Product ion. *Example: m/z 230.2 $[M+H]^+$ \rightarrow m/z 130.1 (glycine moiety) or m/z 74.1.*
 - **Internal Std. (N-Nonanoylglycine-d2):** Precursor ion \rightarrow Product ion. *Example: m/z 232.2 $[M+H]^+$ \rightarrow m/z 132.1.*

3. Method Validation Upon adaptation for **N-Nonanoylglycine-d2**, the method should be validated using ICH/FDA guidelines [2]. Key parameters are summarized below.

Validation Parameter	Target Performance	Example from Literature (Vitamin D3)
Linearity & Range	$R^2 > 0.995$ over intended range	$R^2 = 0.999$ for Vitamin D3 [2]
Precision (Repeatability)	RSD < 15% (LLOQ: <20%)	RSD = 0.17% for system suitability [2]

Validation Parameter	Target Performance	Example from Literature (Vitamin D3)
Accuracy	85-115% of nominal value	Confirmed via spike-recovery experiments [2]
Limit of Detection (LOD)	Signal/Noise ≥ 3	LOD = 0.0539 $\mu\text{g/mL}$ for Vitamin D3 [2]
Limit of Quantification (LOQ)	Signal/Noise ≥ 10 with precision & accuracy	LOQ = 0.1633 $\mu\text{g/mL}$ for Vitamin D3 [2]
Robustness	RSD of key parameters < 2%	RSD for flow rate (0.81%) and mobile phase (0.72%) [2]

Critical Considerations for Your Research

- **Analyte Specificity is Key:** The core of this method relies on the MRM transition in the mass spectrometer. You must directly infuse your standard of **N-Nonanoylglycine-d2** to empirically determine its optimal precursor ion, fragmentor voltage, product ions, and collision energy.
- **Chromatographic Separation:** The proposed reversed-phase method is a robust starting point. If co-eluting matrix interferences are observed, consider adjusting the gradient slope or using an alternative column chemistry (e.g., HILIC) if the metabolite is highly polar [3].
- **Derivatization for Enhanced Sensitivity:** If the inherent sensitivity of the underivatized method is insufficient, investigate pre-column derivatization. Butylation is common for carboxylic acids, while dansyl chloride targets amine groups; a double derivatization strategy can be highly effective for molecules containing both functional groups [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Dysregulation of acyl carnitines, pentose phosphate pathway ... [pmc.ncbi.nlm.nih.gov]
2. Development and Validation of Novel HPLC Methods for ... [pmc.ncbi.nlm.nih.gov]

3. Status of Metabolomic Measurement for Insights in ... [pmc.ncbi.nlm.nih.gov]

4. Quantification of Five Clinically Important Amino Acids by ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Note: Quantitative Analysis of N-Nonanoylglycine in Human Serum]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12834720#n-nonanoylglycine-d2-chromatography-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com